5-Isopropyl-1,3-cyclohexanedione
Overview
Description
The compound 5-isopropyl-1,3-cyclohexanedione is a derivative of cyclohexanedione with an isopropyl group at the fifth position. This molecule is of interest due to its structural characteristics and the transformations it can undergo. It serves as a useful platform for teaching advanced organic chemistry concepts through its synthesis from commodity chemicals .
Synthesis Analysis
The synthesis of 5-isopropyl-1,3-cyclohexanedione is achieved through a multistep process starting from three basic chemicals. The procedure includes an aldol condensation followed by a Dieckmann-type annulation. Subsequent steps involve ester hydrolysis and decarboxylation. The synthesis is designed to be accessible for students, fitting into a series of laboratory periods without the need for specialized equipment. The final product is obtained in good overall yield after purification by gravity column chromatography .
Molecular Structure Analysis
Conformational studies of cyclohexane derivatives, including isopropylcyclohexane, provide insights into the structural aspects of such compounds. Experimental and computational investigations reveal the conformational enthalpy, entropy, and free energy of these molecules. The presence of an axial alkyl substituent, such as the isopropyl group, induces a local flattening of the cyclohexane ring, although no significant 1,3-synaxial interactions with axial hydrogens are observed .
Chemical Reactions Analysis
Attempts to synthesize derivatives of 5-isopropyl-1,3-cyclohexanedione, such as 5,5-dimethyl-2-isopropylidene-1,3-cyclohexanedione, have led to unexpected results. Instead of the anticipated cis-elimination to form the target compound, the reaction yielded a mixture of dimerized products due to radical intermediates. This highlights the complexity and unpredictability of chemical reactions involving cyclohexanedione derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-isopropyl-1,3-cyclohexanedione can be inferred from related compounds. For instance, the synthesis of 3,5,5-trimethyl-1,2-cyclohexanedione from α-isophorone demonstrates the influence of reaction conditions on the rearrangement and oxidation processes. Factors such as reaction temperature, time, and solvent play crucial roles in determining the selectivity and yield of the desired product . Although not directly about 5-isopropyl-1,3-cyclohexanedione, these studies provide a framework for understanding the behavior of similar molecules under various conditions.
Scientific Research Applications
Synthesis and Educational Applications : A multistep synthesis of 5-isopropyl-1,3-cyclohexanedione from commodity chemicals demonstrates fundamental acid- and base-catalyzed transformations of carbonyls, serving as a practical educational tool in advanced organic chemistry laboratories (Duff, Abbe, & Goess, 2012).
Mechanistic Studies : Research into the synthesis of 5,5-dimethyl-2-isopropyl-2-phenylsulfinyl-1,3-cyclohexanedione provides insights into mechanistic aspects of organic synthesis (Klaus & Margaretha, 1991).
Chemoselective Prenylation : Acid-catalyzed chemoselective prenylation of cyclic 1,3-diketones, including 1,3-cyclohexanediones, has been achieved, showcasing potential applications in organic synthesis (Li et al., 2020).
Heterocyclization in Organic Chemistry : Multicomponent heterocyclization involving 1,3-cyclohexanediones has been studied, revealing conditions for selective switching between different reaction directions, important for organic synthesis (Chebanov et al., 2012).
Trace Analysis in Chemistry : 1,3-Cyclohexanedione has been adapted for trace analysis of aldehydes using high-performance liquid chromatography, highlighting its analytical applications (Stahovec & Mopper, 1984).
Synthesis Optimization : Optimization of synthesis conditions for derivatives of cyclohexanediones, such as 1,2-cyclohexanedione, has been explored, contributing to the development of more efficient synthesis methods (We, 2014).
Inclusion Compounds : Studies on the self-assembly and inclusion properties of 1,3-cyclohexanedione derivatives, forming hydrogen-bonded chains or hexameric rings, have applications in the field of crystal chemistry and molecular recognition (Etter et al., 1990).
Novel Organic Synthesis : The catalyst-free synthesis of novel derivatives involving 1,3-cyclohexanedione in aqueous ethanol under ultrasound irradiation showcases environmentally friendly and efficient organic synthesis protocols (Shabalala et al., 2020).
Computational Chemistry : Computational investigations into the isomerization of enol acetate of 2-aceto-1,3-cyclohexanedione provide insights into the mechanisms of chemical reactions, crucial for theoretical chemistry (Wang et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-propan-2-ylcyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKZQEYDAFUJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340615 | |
Record name | 5-Isopropyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-1,3-cyclohexanedione | |
CAS RN |
18456-87-6 | |
Record name | 5-Isopropyl-1,3-cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Isopropyl)cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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